(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
Description
(2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core, a phenyl methanone group at position 1, and a 4-methylbenzylthio moiety at position 2.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-9-15(10-8-14)13-22-18-19-11-12-20(18)17(21)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERUGCAFUOPCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium, nickel.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the imidazole or phenyl rings .
Scientific Research Applications
Chemistry
In chemistry, (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its imidazole ring is known for its biological activity, and modifications to the thioether and phenyl groups can lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioether group can participate in redox reactions, affecting cellular processes. The phenyl group can enhance the compound’s hydrophobic interactions with biological membranes .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-methylbenzylthio group distinguishes it from analogues with methoxy (e.g., 2c, P3) or halogenated aryl substituents (e.g., C2).
- Core Modifications : Unlike benzo[d]imidazole derivatives (P3, P4), the 4,5-dihydroimidazole core in the target compound may reduce aromatic stabilization, increasing reactivity for further functionalization .
- Synthetic Yields : While the target compound’s yield is unspecified, related 4,5-dihydroimidazole derivatives (e.g., 2d in ) achieve yields up to 75%, suggesting that steric and electronic factors (e.g., methyl vs. methoxy groups) influence reaction efficiency .
Physicochemical and Functional Comparisons
- Lipophilicity: The 4-methylbenzylthio group in the target compound likely increases logP compared to morpholine- or piperidine-substituted analogues (e.g., 2a, 2c) due to its aromatic and non-polar character. This property is critical for drug bioavailability or material coating applications .
- Electrochemical Behavior : Compounds like P3 and P4 exhibit corrosion inhibition via adsorption onto metal surfaces, achieving 85% efficiency in 5 M HCl. The target compound’s thioether group may similarly adsorb via sulfur-metal interactions, but its performance would depend on substituent electronic effects (methyl vs. methoxy) .
- Biological Activity : While the target compound’s bioactivity is unreported, structurally related 1H-imidazoles with trifluoromethyl () or benzothiophen () groups show antimicrobial effects. The thioether moiety could modulate toxicity or target binding compared to these analogues .
Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a complex organic molecule with potential biological activities stemming from its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications, based on diverse sources of research.
Structural Overview
This compound features:
- Imidazole Ring : Known for its presence in many bioactive compounds.
- Thioether Linkage : Potentially enhances biological activity.
- Phenyl Group : Contributes to the compound's chemical properties.
Biological Activities
Preliminary studies suggest that the compound may exhibit a range of biological activities, similar to other thioether and imidazole-containing compounds. Notable potential activities include:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Compounds with thioether functionalities often show promise as antimicrobial agents. |
| Anticancer | Imidazole derivatives are frequently investigated for their anticancer properties. |
| Anti-inflammatory | The methoxy group may enhance anti-inflammatory effects. |
The mechanism of action is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of target molecules. The thioether group may participate in redox reactions, further modulating biological effects.
Synthesis Methods
The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves several steps:
- Nucleophilic Substitution Reaction : A 4-methylbenzyl thiol reacts with an imidazole derivative under controlled conditions.
- Reaction Conditions : Often carried out in the presence of bases like sodium hydride or potassium carbonate to facilitate thioether bond formation.
Anticancer Activity
Research on imidazole derivatives has shown significant anticancer activity. For instance, compounds structurally similar to (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone have been documented to inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
Thioether-containing compounds have demonstrated antimicrobial activity against a range of pathogens. For example, studies have indicated that certain thioether derivatives can inhibit bacterial growth effectively.
Comparison with Similar Compounds
The uniqueness of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone lies in its combination of thioether and imidazole functionalities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |
| Thioether derivatives | Thioether linkage | Antimicrobial |
| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
